molecular formula C11H11N5O2 B025315 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile CAS No. 19858-61-8

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile

Cat. No.: B025315
CAS No.: 19858-61-8
M. Wt: 245.24 g/mol
InChI Key: PWTPNGNIVWZAAU-UHFFFAOYSA-N
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Description

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is a functionalized 1,8-naphthyridine derivative offered as a versatile small molecule scaffold for advanced medicinal chemistry and drug discovery research. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, known for exhibiting a wide spectrum of pharmacological activities . This particular derivative is designed for researchers investigating new therapeutic agents, especially in the critical fields of oncology and infectious diseases. Naphthyridine-based compounds have demonstrated significant antimicrobial activity against a range of pathogens. They often act by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, making this scaffold a promising starting point for developing novel antibiotics to combat multidrug-resistant bacteria . Simultaneously, the 1,8-naphthyridine scaffold shows considerable promise in cancer research . Scientific reviews highlight its potential as an anticancer agent, with derivatives acting on various molecular targets including receptor tyrosine kinases (e.g., EGFR), casein kinase 2, and c-Met kinase. These interactions can disrupt key signaling pathways necessary for cancer cell proliferation and survival . The diamino, dimethoxy, and carbonitrile functional groups on this specific compound provide multiple vectors for synthetic modification, enabling researchers to explore structure-activity relationships and optimize the molecule for potency, selectivity, and other pharmacokinetic properties. This product is intended for use in hit-to-lead optimization campaigns and the synthesis of novel bioactive compounds. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPNGNIVWZAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352612
Record name 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19858-61-8
Record name 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Scientific Research Applications

Medicinal Applications

Antibacterial Activity
Research indicates that compounds similar to 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile exhibit potent antibacterial properties. These compounds have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of naphthyridine have been identified as potential treatments for infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant organisms .

Mechanism of Action
The mechanism through which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA ligase, which is crucial for DNA replication and repair. This inhibition leads to cell death in susceptible bacteria . Additionally, the structural features of these compounds contribute to their ability to penetrate bacterial cell walls effectively.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives, including this compound. These compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Case Studies
In vitro studies have demonstrated that certain naphthyridine derivatives can inhibit the growth of various cancer cell lines. For example, a study reported that specific modifications to the naphthyridine structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

Material Science Applications

Photochemical Properties
The photochemical properties of naphthyridine derivatives make them suitable for applications in organic electronics and photonic devices. Research has shown that these compounds can be utilized as light-harvesting materials due to their ability to absorb light efficiently and convert it into electrical energy .

Electrochemical Applications
Moreover, the electrochemical behavior of this compound suggests its potential use in sensors and energy storage devices. Studies indicate that these compounds can be incorporated into electrode materials to enhance performance in batteries and supercapacitors due to their favorable redox properties .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntibacterial agentsEffective against MRSA and other resistant strains
Anticancer agentsInduces apoptosis in cancer cells
Material ScienceOrganic electronicsEfficient light absorption for energy conversion
Electrochemical sensorsEnhanced performance in energy storage applications

Mechanism of Action

The mechanism of action of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biological effects . The nitrile group may also participate in interactions that influence the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s unique features include two amino groups (1,8-positions), methoxy substituents (3,6-positions), and a cyano group (4-position). Below is a comparison with analogous 1,8-naphthyridine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Target Compound C₁₁H₁₁N₅O₂ 1,8-diamino; 3,6-dimethoxy; 4-cyano 245.23 510.3 Amino, methoxy, cyano
5c C₂₄H₁₇N₅OS Thiophenyl; imino; phenyl 435.48 N/A Thiophene, imino, phenyl
5d C₂₂H₁₃N₅O₂ Furanyl; imino; phenyl 419.38 N/A Furan, imino, phenyl
8c C₃₄H₂₂N₆O₄ Fluoro-phenyl; hydroxy; methyl 578.57 N/A Fluoro, hydroxy, methyl
6b C₁₅H₂₀N₄O Piperidinyl; oxo; isopropyl 296.35 N/A Piperidine, oxo, isopropyl

Key Observations :

  • Substituent Diversity: The target compound’s methoxy and cyano groups distinguish it from derivatives with bulkier substituents (e.g., thiophene in 5c or fluoro-phenyl in 8c). These groups influence polarity, solubility, and biological interactions.
  • Molecular Weight : The target compound is smaller (245.23 g/mol) compared to derivatives like 8c (578.57 g/mol) , which may enhance bioavailability .
  • Thermal Stability : The high boiling point (510.3°C) suggests greater thermal stability than derivatives like 5d (synthesized via low-temperature ultrasonic methods) .

Biological Activity

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₁H₁₁N₅O₂
  • Molecular Weight : 245.24 g/mol
  • CAS Number : 19858-61-8

This compound features a naphthyridine core with two amino groups and methoxy substituents, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 1,8-diamino variants, exhibit potent antimicrobial properties. A patent describes their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown effectiveness against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, which are commonly associated with serious infections in both humans and animals .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The findings suggest that this compound possesses significant cytotoxicity, potentially through mechanisms involving DNA intercalation or inhibition of key cellular enzymes .

Table 1: Summary of Cytotoxic Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Willemann et al.HeLa12.5DNA intercalation
Grünert et al.MCF-715Inhibition of topoisomerase II
Troschütz et al.A549 (lung cancer)10Induction of apoptosis

Case Studies

  • Antibacterial Efficacy : A study documented the use of naphthyridine derivatives in treating infections resistant to conventional antibiotics. The results demonstrated a reduction in bacterial load in infected animal models when treated with these compounds .
  • Cancer Treatment : Clinical trials involving naphthyridine derivatives have shown promising results in reducing tumor size in patients with advanced-stage cancers. The mechanism appears to involve selective targeting of cancer cells while sparing normal cells .

Q & A

Spectroscopy :

  • IR : Nitrile (C≡N) stretches at ~2215 cm⁻¹ and carbonyl (C=O) at ~1594 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons in CDCl₃ at δ 6.8–8.5 ppm) .

Mass Spectrometry : Molecular ion peaks (e.g., m/z 551 for C₃₄H₂₂FN₅O₂) validate molecular weight .

Q. What are common substituent effects on the reactivity of 1,8-naphthyridinecarbonitriles?

  • Key Trends : Electron-withdrawing groups (e.g., -F, -Cl) on aryl rings enhance electrophilic substitution rates but may reduce solubility. For instance, 4-fluoro-phenyl derivatives (8c) crystallize more readily than unsubstituted analogs . Hydrolysis of carbonitriles to carboxamides is pH-sensitive, with alkaline conditions favoring amide formation (e.g., KOH/EtOH reflux for 4 hours) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in carbonitrile functionalization?

  • Strategies :
  • Solvent Selection : Absolute ethanol improves homogeneity for condensation reactions, while n-butanol aids in recrystallization .
  • Catalysis : Sodium ethoxide accelerates nucleophilic substitutions in thiation reactions (e.g., P₂S₅ in pyridine achieves 98% conversion) .
  • Microwave Assistance : Reduces reaction time (e.g., from 17 hours to 30 minutes for cyanoacetate condensations) and increases yields by ~14% .

Q. How do researchers resolve contradictions between spectral data and elemental analysis?

  • Case Study : For compound 8c (C₃₄H₂₂FN₅O₂), elemental analysis showed C: 74.48% vs. theoretical 74.04%, suggesting residual solvent or incomplete drying. Recrystallization in ethanol and vacuum drying resolved discrepancies .

Q. What methods differentiate thiation from oxidation in modifying 1,8-naphthyridinecarbonitriles?

  • Thiation : Uses P₂S₅ in pyridine to replace oxygen with sulfur at the 4-position (e.g., converting 7-methyl-4-oxo to 4-thioxo derivatives) .
  • Oxidation : Requires milder conditions (e.g., H₂O₂ in acetic acid) to avoid over-oxidation of nitrile groups.

Q. How can computational tools guide the design of 1,8-naphthyridinecarbonitrile derivatives?

  • In Silico Workflow :

DFT Studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability .

ADMET Prediction : Evaluates bioavailability and toxicity (e.g., cytochrome P450 interactions) .

Molecular Docking : Identifies binding modes with biological targets (e.g., MCF7 cell line proteins) .

Q. What experimental designs are recommended for evaluating cytotoxic activity of 1,8-naphthyridinecarbonitriles?

  • Assay Design :

In Vitro Screening : Use MCF7 cells with a 48-hour exposure period and MTT assay for IC₅₀ determination .

SAR Analysis : Compare substituents (e.g., 4-chloro vs. 4-bromo phenyl groups) to correlate electronic effects with cytotoxicity .

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